(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate
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Overview
Description
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . This compound is known for its unique structure, which includes an iodine atom attached to a benzoate ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2-(1-aminoethyl)-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Purification is achieved through techniques such as recrystallization and chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Deiodinated benzoate derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted benzoate derivatives.
Scientific Research Applications
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling due to its iodine atom.
Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its binding affinity to certain proteins and enzymes. The compound can interfere with enzymatic activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-aminoethyl)-benzoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl 2-(1-aminoethyl)-5-bromobenzoate: Contains a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
Methyl 2-(1-aminoethyl)-5-chlorobenzoate:
Uniqueness
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with iodine-sensitive targets .
Biological Activity
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C11H12N2O2I and a molecular weight of 305.11 g/mol, this compound exhibits diverse biological activities attributed to its benzoate structure, iodine substitution, and aminoethyl group.
Structural Characteristics
The compound features:
- Benzoate Structure : Provides a stable aromatic system.
- Iodine Substitution : Enhances reactivity and biological interactions.
- Aminoethyl Group : Contributes to its potential as a biological agent.
Biological Activity Overview
The biological activity of this compound is primarily influenced by its structural components. Similar compounds have demonstrated various activities, including antibacterial and antifungal properties. Preliminary studies suggest that this compound may interact with several biological targets, although further research is necessary to elucidate these interactions fully.
Potential Biological Activities
-
Antibacterial Activity :
- Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Interaction studies indicate potential binding affinities with bacterial DNA gyrase, which is crucial for DNA replication.
-
Antifungal Activity :
- The presence of the iodine atom may enhance the compound's ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
-
Enzyme Inhibition :
- Initial findings suggest that this compound may inhibit enzymes involved in critical biological processes, although specific targets remain to be identified.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals variations in biological activity:
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
Methyl 4-amino-5-iodo-2-methylbenzoate | 268568-11-2 | 0.94 | Antibacterial against E. coli |
Methyl 2-amino-4-iodobenzoate | 144550-76-5 | 0.91 | Antifungal activity |
Methyl 2-(2-aminoethyl)-5-iodobenzoate | 1217644-98-8 | 0.90 | Inhibitory effects on DNA gyrase |
Methyl 3-amino-5-iodobenzoate | Not Listed | 0.89 | Moderate antibacterial properties |
Methyl 4-amino-3-iodobenzoate | Not Listed | 0.88 | Potential enzyme inhibition |
Case Studies and Research Findings
Recent studies have focused on the synthesis and profiling of this compound:
- Antibacterial Efficacy :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Properties
CAS No. |
1217644-98-8 |
---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m0/s1 |
InChI Key |
SGJQYHJXPGZOPH-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)I)C(=O)OC)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)I)C(=O)OC)N |
Origin of Product |
United States |
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